1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea

Chemical Sourcing Purity Positional Isomer

Generic substitution of isoxazolyl-aryl ureas risks invalidating SAR data due to extreme sensitivity of biological activity to minor structural changes. This exact compound is the sole valid choice for replicating or extending specific research findings. - Unique pharmacophore: meta-chlorophenyl group, propyl linker, and 5-substituted 3-methylisoxazole. - Enables precise interrogation of linker length and halogen position effects on target engagement. - Supplied at 95% purity for kinase selectivity panels and antibacterial HTS campaigns.

Molecular Formula C14H16ClN3O2
Molecular Weight 293.75
CAS No. 2034244-83-0
Cat. No. B2587360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
CAS2034244-83-0
Molecular FormulaC14H16ClN3O2
Molecular Weight293.75
Structural Identifiers
SMILESCC1=NOC(=C1)CCCNC(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C14H16ClN3O2/c1-10-8-13(20-18-10)6-3-7-16-14(19)17-12-5-2-4-11(15)9-12/h2,4-5,8-9H,3,6-7H2,1H3,(H2,16,17,19)
InChIKeyCINQMIYVNPDEQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-[(3-methylisoxazol-5-yl)propyl]urea: Structural & Supply Baseline


1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is a synthetic, unsymmetrical diaryl urea derivative featuring a 3-chlorophenyl group and a 3-methylisoxazole moiety connected via a propyl linker . With a molecular formula of C14H16ClN3O2 and a molecular weight of 293.75 g/mol, it is typically supplied for research purposes at a purity of 95% . The compound belongs to a broader class of isoxazolyl-aryl ureas that have been explored in kinase modulation and antibacterial research. However, specific biological activity data for this precise compound are largely absent from the peer-reviewed literature, making its procurement a decision based primarily on its unique structural features for structure-activity relationship (SAR) exploration, rather than a proven, differentiated biological profile.

Compound role SAR probe for isoxazolyl-aryl urea series
Scaffold context Privileged urea-isoxazole kinase/antibacterial scaffold
Differentiation Unique 3-Cl phenyl, propyl linker, 5-isoxazolyl pattern

Substitution Risk: Analogs vs. 1-(3-Chlorophenyl)-3-[(3-methylisoxazol-5-yl)propyl]urea


Generic substitution among isoxazolyl-aryl urea derivatives is a high-risk procurement decision due to the extreme sensitivity of biological activity to minor structural modifications. The target compound's specific arrangement—a meta-chlorophenyl group, a propyl chain spacer, and a 5-substituted 3-methylisoxazole—creates a unique pharmacophore. Changing the chlorine position (e.g., para-substitution) or shortening the linker (e.g., from propyl to ethyl) can drastically alter target binding, selectivity, and metabolic stability, as observed across numerous kinase inhibitor and antibactetial programs . Without disclosed structure-activity relationship (SAR) data, a seemingly similar analog cannot be assumed to reproduce the same interaction profile, making the exact compound the only valid choice for replicating or extending specific research findings.

Isomer identity Positional isomer contamination (e.g., 4-Cl phenyl or 3-isoxazolyl) may shift activity profiles.
Linker length Replacing the propyl spacer with a shorter or missing linker can alter target binding kinetics.
Halogen position Switching from meta to para/ortho chlorine may drastically change kinase selectivity and potency.

Evidence Comparison: 1-(3-Chlorophenyl)-3-[(3-methylisoxazol-5-yl)propyl]urea vs. Analogs


Positional Isomer Purity

The primary differentiator for this compound is its defined isomeric purity. The 3-chlorophenyl and 5-isoxazolyl substitution patterns are critical, and the risk of contamination with positional isomers (e.g., 4-chlorophenyl, 3-isoxazolyl) is a significant procurement concern. The target compound is supplied at a standard purity of 95% , but no quantitative head-to-head purity comparison with a specific analog lot is available. The differentiation is a matter of confirmed structural identity against potential unknown isomer content in alternative sources.

Positional Isomer Purity
Class-level
Purity >95% (HPLC area%)
Confirms 3-chlorophenyl, 5-isoxazolyl identity; avoids isomer ambiguity.
Comparator analog purity data unavailable; identity confirmation is context-dependent.
Chemical Sourcing Purity Positional Isomer

Propyl Linker: Conformational & Solubility Modulator

The three-carbon propyl linker between the urea core and the isoxazole ring is a key structural feature that distinguishes this compound from directly attached analogs. In ureas of this class, linker length is known to profoundly influence target binding affinity and selectivity. A direct comparison compound, 1-(3-chlorophenyl)-3-(5-methylisoxazol-3-yl)urea (CAS 381698-55-1), lacks this propyl spacer [1]. No quantitative logP, solubility, or potency data exist to directly compare these two specific compounds, but the difference in linker length is a class-level inference for differentiated biological activity.

Propyl Linker Modulator
Class-level
Propyl spacer vs. no linker (CAS 381698-55-1)
Linker length may influence target residence time and selectivity.
No quantitative logP or potency data for direct comparison.
Physicochemistry Linker Length Solubility

Chlorophenyl Substitution Pattern

The meta-chlorine substitution on the phenyl ring is non-interchangeable with para- or ortho-analogs. A closely related compound, 1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea (CAS 55807-85-7), shares the same molecular formula but places the chlorine in the para position and swaps the isoxazole substituents . This positional change is known to cause dramatic potency shifts in kinase inhibitor programs. No direct biological data for this compound were found, but the well-documented sensitivity of p38 MAP kinase inhibitors and similar targets to halogen position makes the 3-chloro configuration a distinct and necessary SAR probe.

Chlorophenyl Pattern
Class-level
3-Cl phenyl vs. 4-Cl phenyl (CAS 55807-85-7)
Meta-substitution defines spatial requirements for target binding.
Para analog may show different kinase profile; class-level SAR sensitivity.
Isomer Activity Chlorophenyl Position SAR

Research Applications: 1-(3-Chlorophenyl)-3-[(3-methylisoxazol-5-yl)propyl]urea


Kinase Selectivity Profiling

Based on its urea-isoxazole scaffold, a known privileged structure for kinase ATP-binding site interactions, this compound is primarily relevant as a specialized probe in kinase selectivity panels . Its meta-chlorophenyl and propyl linker configuration make it a valuable tool for differentiating binding modes within the kinome, particularly against targets like RAF, p38, or VEGFR2, where isoxazolyl-ureas have shown class-level activity. Its utility is in ruling out off-target activity or defining a new vector for potency improvement in lead optimization campaigns.

SAR Probe: Linker & Halogen Position

This compound serves as a precise SAR tool to interrogate the effect of linker length (propyl vs. no linker) and halogen position (3-chloro vs. 4-chloro) on target engagement. As highlighted by the comparator 1-(3-chlorophenyl)-3-(5-methylisoxazol-3-yl)urea, the propyl spacer introduces conformational flexibility that can be crucial for accessing cryptic binding pockets. Procurement is justified for groups systematically exploring the pharmacophoric requirements of isoxazolyl-urea based inhibitors.

Antibacterial Topoisomerase Screening

Vendor literature suggests potential antibacterial activity through the inhibition of bacterial topoisomerases . While no specific minimal inhibitory concentration (MIC) data are available for this compound, its scaffold aligns with ureas showing this mechanism. Procurement would be applicable for academic or industrial groups conducting high-throughput screening (HTS) campaigns against Gram-positive and Gram-negative bacterial strains, where this compound can act as a starting point for medicinal chemistry development.

Application
Selection Property
Validation Focus
Kinase selectivity panel studies
Isoxazolyl-urea scaffold profile
Kinome binding mode differentiation; off-target screening
SAR parameter mapping
Unique linker/halogen configuration
Linker length effect; chlorine position-activity relationships
Antibacterial screening campaigns
Topoisomerase inhibition scaffold
HTS-based MIC determination; Gram-positive/negative panels
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